molecular formula C16H30N2O2 B261900 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No. B261900
M. Wt: 282.42 g/mol
InChI Key: VWHKJLHWYDPWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide, also known as CPP, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the brain and central nervous system. The NMDA receptor plays a crucial role in learning, memory, and synaptic plasticity, and has been implicated in a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Scientific Research Applications

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has been used extensively in scientific research to study the role of the NMDA receptor in various neurological disorders. For example, 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has been used to investigate the mechanisms underlying memory formation and synaptic plasticity in the hippocampus, a brain region critical for learning and memory. 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has also been used to study the role of the NMDA receptor in pain processing, depression, and addiction.

Mechanism of Action

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the cell. This blockade reduces the excitability of the neuron and can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects, including:
- Reduction of long-term potentiation (LTP), a process involved in memory formation and synaptic plasticity.
- Inhibition of glutamate-induced neurotoxicity, which is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Reduction of pain sensitivity in animal models.
- Modulation of dopamine release in the brain, which is implicated in addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has several advantages as a research tool, including its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide also has some limitations, such as its relatively short half-life in vivo and its potential to produce unwanted side effects at high doses.

Future Directions

There are several future directions for research on 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide, including:
- Investigating the role of the NMDA receptor in other neurological disorders such as epilepsy and schizophrenia.
- Developing more selective NMDA receptor antagonists with fewer side effects.
- Investigating the potential therapeutic applications of NMDA receptor antagonists in various neurological and psychiatric disorders.
- Investigating the role of the NMDA receptor in aging and age-related cognitive decline.

Synthesis Methods

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of cyclohexylamine with 3-(morpholin-4-yl)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide as a white crystalline solid with a melting point of 143-145°C and a molecular weight of 329.47 g/mol.

properties

Product Name

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

3-cyclohexyl-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C16H30N2O2/c19-16(8-7-15-5-2-1-3-6-15)17-9-4-10-18-11-13-20-14-12-18/h15H,1-14H2,(H,17,19)

InChI Key

VWHKJLHWYDPWPI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NCCCN2CCOCC2

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCCN2CCOCC2

Origin of Product

United States

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